4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Description
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a piperidine derivative characterized by a hydroxylethyl substituent at the 4-position of the piperidine ring and a carbaldehyde group at the 1-position. This compound is of interest in medicinal chemistry due to the versatility of the piperidine scaffold in drug design, particularly for modulating solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYAIYXZFDQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428532 | |
| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141047-47-4 | |
| Record name | 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141047-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidineethanol with methyl formate under specific conditions . Another method involves the reaction of 4-piperidineethanol with formic acid . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyethyl and aldehyde functional groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyethyl and aldehyde groups allow the compound to participate in various biochemical reactions, influencing enzyme activity and cellular processes. These interactions can modulate metabolic pathways and affect the overall biological activity of the compound .
Comparison with Similar Compounds
4-(2,4-Difluorobenzoyl)piperidine-1-carbaldehyde
- Structural Differences : The 4-position substituent is a 2,4-difluorobenzoyl group instead of a hydroxylethyl chain.
- Physicochemical Properties :
- Molecular Weight : 253.245 g/mol (vs. ~183.2 g/mol for the target compound, estimated).
- LogP : 2.59 (indicating higher lipophilicity due to aromatic fluorine substituents).
- Polar Surface Area (PSA) : 37.38 Ų (lower than the target compound, which likely has a higher PSA due to the hydroxylethyl group).
- Functional Implications : The difluorobenzoyl group enhances metabolic stability and hydrophobic interactions, making it suitable for targets requiring aromatic stacking. In contrast, the hydroxylethyl group in the target compound improves aqueous solubility and hydrogen-bonding capacity .
2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
- Structural Differences : Incorporates a pyridine ring at the 3-position and a hydroxypiperidinyl group.
- Key Properties: Molecular Formula: C₁₁H₁₄N₂O₂ (vs. C₈H₁₅NO₂ for the target compound). Hydrogen-Bonding Capacity: Two hydrogen-bond donors (hydroxyl and aldehyde groups) compared to one in the target compound.
- The target compound’s simpler structure may offer synthetic accessibility and tunable pharmacokinetics .
4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)piperidine-1-carbaldehyde
- Structural Differences : Features a bulky dibenzoannulene substituent at the 4-position.
- Physicochemical Impact :
- Molecular Weight : Significantly higher (>300 g/mol) due to the polycyclic aromatic system.
- LogP : Likely >3, favoring membrane permeability but limiting solubility.
- Applications : The extended aromatic system is advantageous for allosteric modulation or fluorescence-based studies, whereas the target compound’s hydroxylethyl group prioritizes solubility and metabolic safety .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Functional Group Comparison : Replaces the carbaldehyde with an ethoxycarbonyl group and introduces a carboxylic acid at the 4-position.
- Reactivity: The ethoxycarbonyl group is prone to hydrolysis, unlike the carbaldehyde, which participates in Schiff base formation .
Research Implications
- Medicinal Chemistry : The hydroxylethyl group in 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde balances lipophilicity and solubility, making it a promising scaffold for CNS drugs requiring moderate blood-brain barrier penetration .
- Synthetic Flexibility : The carbaldehyde group allows for facile derivatization, contrasting with bulkier analogs like the dibenzoannulene derivative, which require complex synthetic routes .
Biological Activity
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (CAS No. 141047-47-4) is a piperidine derivative characterized by the presence of a hydroxyethyl group and an aldehyde functional group. Its molecular formula is C8H15NO2, with a molecular weight of approximately 157.21 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
The compound can be synthesized through several methods, including the reaction of 4-piperidineethanol with methyl formate. The presence of both hydroxy and aldehyde groups enables various chemical reactions, such as oxidation and reduction, which are crucial for its biological activity.
This compound interacts with specific molecular targets, influencing enzyme activity and cellular processes. The hydroxyethyl and aldehyde groups facilitate participation in biochemical reactions that modulate metabolic pathways, potentially affecting overall biological activity.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Potential
Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds derived from piperidine structures have shown cytotoxic effects against different cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and exhibit better efficacy than standard chemotherapeutics like bleomycin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | Not specified | Induces apoptosis |
| Piperidinone derivative | MCF-7 | 15.1 | IKKb inhibition |
Neurological Effects
The compound's potential as an anti-Alzheimer agent has also been investigated. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition may enhance cholinergic activity in the brain, offering therapeutic benefits for Alzheimer’s disease .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multidrug-resistant bacteria, demonstrating significant inhibition of bacterial growth compared to control groups.
- Cytotoxicity in Cancer Models : In vitro tests showed that derivatives containing the piperidine structure exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating substantial potency.
- Neuroprotective Properties : Experimental models indicated that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde with high purity?
- Methodology :
- Step 1 : Start with a piperidine derivative, such as 4-(2-hydroxyethyl)piperidine, and employ a formylation reaction using a reagent like formic acid or DMF under controlled conditions (e.g., anhydrous dichloromethane and sodium hydroxide as a base) .
- Step 2 : Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane) to remove unreacted starting materials and byproducts. Confirm purity (>99%) using HPLC with a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) .
- Critical Parameters : Monitor reaction temperature (20–25°C) to avoid side reactions like over-oxidation or decomposition.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the aldehyde proton (~9.8 ppm) and hydroxyethyl group signals (δ 3.6–3.8 ppm). Compare with reference data from NIST Chemistry WebBook for validation .
- Mass Spectrometry (MS) : Perform ESI-MS to confirm the molecular ion peak at m/z 171.2 (CHNO) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Analyze peaks for aldehyde C=O stretch (~1700 cm) and O-H stretch (~3400 cm) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (classified as Acute Toxicity Category 4) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How to design an in vivo study to evaluate the biological activity of this compound?
- Methodology :
- Experimental Groups : Include a control group, low-dose (10 mg/kg), and high-dose (50 mg/kg) administered intravenously in a model organism (e.g., beagle dogs). Monitor immune responses via cytokine profiling and histopathology .
- Endpoint Analysis : Use ELISA to quantify biomarkers (e.g., TNF-α, IL-6) and LC-MS/MS to measure compound bioavailability in plasma.
Q. How to resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodology :
- Controlled Reactivity Studies : Test the compound in buffered solutions (pH 2–10) and monitor aldehyde stability via UV-Vis spectroscopy (λ = 280 nm).
- Data Reconciliation : Compare results with NIST stability data and adjust for solvent effects (e.g., dichloromethane vs. aqueous buffers) .
Q. What strategies optimize the reaction yield of this compound in scaled-up syntheses?
- Methodology :
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to enhance formylation efficiency.
- Solvent Optimization : Test polar aprotic solvents (e.g., THF, DMF) to improve reagent solubility and reaction homogeneity .
- Process Analytics : Use in-line FTIR to monitor reaction progress and terminate at peak yield.
Q. How to profile impurities in this compound using HPLC?
- Methodology :
- Column Selection : Utilize a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) .
- Detection : Set UV detection at 254 nm. Identify impurities (e.g., unreacted piperidine derivatives) by comparing retention times with spiked standards.
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., aldehyde dehydrogenases) or receptors. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
